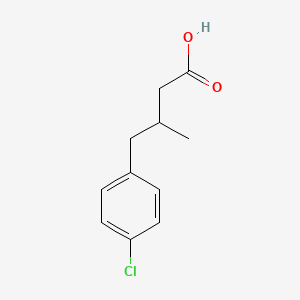

4-(4-Chlorophenyl)-3-methylbutanoic acid

Overview

Description

4-(4-Chlorophenyl)-3-methylbutanoic acid, also known as Fenofibrate, is a drug used to treat high cholesterol and triglyceride levels in the blood. It belongs to the class of drugs called fibrates, which work by reducing the production of triglycerides and increasing the levels of high-density lipoprotein (HDL) or "good" cholesterol.

Scientific Research Applications

Synthesis and Chemical Properties :

- Crameri et al. (1997) developed a practical synthesis route for (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, a key building block for the calcium antagonist Mibefradil, which also applies to the synthesis of (S)-2-(4-chlorophenyl)-3-methylbutanoic acid. They achieved a yield of 80% starting from 4-fluorophenylacetic acid and optimized the enantiomeric excess (ee) by crystallization of its sodium salt (Crameri et al., 1997).

Pharmacological Activity :

- Witczuk, Khaunina, and Kupryszewski (1980) resolved racemic 3-(p-chlorophenyl)-4-aminobutanoic acid into enantiomers and determined their pharmacological activity. The R(+) enantiomer was found to be more effective than the S(-) enantiomer and the racemate, highlighting the importance of stereochemistry in pharmacological effectiveness (Witczuk et al., 1980).

Insecticidal Applications :

- Elliott et al. (1983) conducted a study on the insecticidal activities of esters derived from 3-methylbutyric and 3-methylbut-3-enoic acids, esterified with pyrethroidal alcohols. They found that the non-aryl substituents replacing the 4-chlorophenyl group in fenvalerate analogues were crucial for determining insecticidal activity (Elliott et al., 1983).

Substrate Stereospecificity and Active Site Topography :

- Silverman et al. (1987) investigated the substrate and inhibitory properties of various beta-aryl-gamma-aminobutyric acid analogues, including 4-amino-3-(4-chlorophenyl)butanoic acid. They found that all compounds were substrates except for the R-isomers, which were identified as competitive inhibitors. This study contributes to understanding the pharmacological data regarding the appropriate isomers (Silverman et al., 1987).

Design and Synthesis of Novel Compounds :

- Wang et al. (2012) designed and synthesized a series of pyrethroids by connecting eugenol derivatives to either chrysanthematic acid or 2-(

- Synthesis of Aminobutanoic Acids :

- Vasil'eva et al. (2016) discussed the synthesis of 3,4-disubstituted aminobutanoic acids, including 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen), a known myorelaxant and analgesic. They emphasized the interest in γ-Aminobutyric acid derivatives containing phenyl and other pharmacophoric (het)aryl substituents as promising pharmacologically active substances (Vasil'eva et al., 2016).

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, similar compounds have been found to inhibit the replication of HIV-1 and HIV-2 strains in acutely infected cells .

Biochemical Pathways

Related compounds have been found to affect the isoprenoid pathway . This pathway is crucial for the synthesis of important plant hormones including gibberellins (GAs), abscisic acid (ABA), and cytokinins (CK) .

Pharmacokinetics

A related compound, 3,3,3-tris(4-chlorophenyl)propionic acid, has been found to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could potentially impact the bioavailability of the compound.

Result of Action

Related compounds have shown potent antileishmanial and antimalarial activities . For instance, one compound displayed superior antipromastigote activity, being more active than standard drugs .

Action Environment

For example, paclobutrazol, a member of the triazole family, has been found to provide plant protection against numerous abiotic stresses such as chilling, water deficit stress, flooding, and salinity .

properties

IUPAC Name |

4-(4-chlorophenyl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-8(7-11(13)14)6-9-2-4-10(12)5-3-9/h2-5,8H,6-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBYNFXXAQJRBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Cl)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenyl)-3-methylbutanoic acid | |

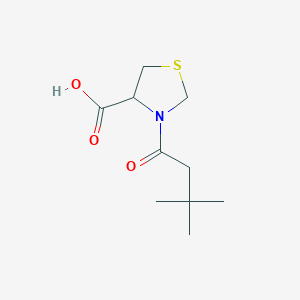

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

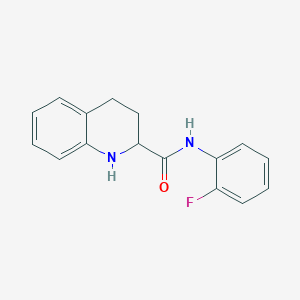

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B3375520.png)